molecular formula C17H21N5O4 B2922196 8-((2-hydroxypropyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 919019-98-0

8-((2-hydroxypropyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2922196
CAS No.: 919019-98-0
M. Wt: 359.386
InChI Key: HESHXOGHSVJDMX-UHFFFAOYSA-N
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Description

8-((2-Hydroxypropyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative with modifications at positions 7 and 8 of the purine scaffold. The compound features a 2-phenoxyethyl group at position 7 and a 2-hydroxypropylamino substituent at position 8 (Figure 1). These substitutions are critical for its biological activity, particularly in targeting enzymes such as kinesin spindle protein (Eg5) and trypanothione synthetase (TryS) . The 3-methyl group at position 3 stabilizes the lactam ring, while the 2-hydroxypropylamino group enhances hydrogen bonding with catalytic residues in enzyme binding pockets .

Properties

IUPAC Name

8-(2-hydroxypropylamino)-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O4/c1-11(23)10-18-16-19-14-13(15(24)20-17(25)21(14)2)22(16)8-9-26-12-6-4-3-5-7-12/h3-7,11,23H,8-10H2,1-2H3,(H,18,19)(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESHXOGHSVJDMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC2=C(N1CCOC3=CC=CC=C3)C(=O)NC(=O)N2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-((2-hydroxypropyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione , identified by its CAS number 919019-98-0 , is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H21N5O4C_{17}H_{21}N_{5}O_{4} with a molecular weight of 359.4 g/mol . The presence of various functional groups in its structure suggests diverse biological interactions.

PropertyValue
Molecular FormulaC₁₇H₂₁N₅O₄
Molecular Weight359.4 g/mol
CAS Number919019-98-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit antiviral and anticancer properties, similar to other purine derivatives.

Antiviral Properties

Research indicates that compounds with purine structures often display antiviral activities. For instance, studies have shown that derivatives similar to the target compound can inhibit viral replication by interfering with nucleic acid synthesis. The specific mechanism may involve the inhibition of viral polymerases or other enzymes critical for viral life cycles.

Anticancer Activity

The compound's potential anticancer effects have been investigated through various in vitro studies. In these studies, it has been observed to inhibit the proliferation of cancer cell lines, suggesting that it may induce apoptosis or cell cycle arrest.

Case Studies and Research Findings

  • In Vitro Studies
    • A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell growth at concentrations as low as 10 µM . The mechanism was linked to the modulation of key signaling pathways involved in cell survival and proliferation.
    • Another investigation focused on its interaction with thymidine phosphorylase, a target for anticancer drugs. The compound showed promising results in inhibiting this enzyme, which is crucial for tumor angiogenesis.
  • Molecular Docking Studies
    • Molecular docking simulations have been employed to predict the binding affinity of the compound with specific targets. These studies indicated strong interactions with enzymes involved in nucleotide metabolism, further supporting its potential as an antiviral agent.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
7-MethylxanthineMethyl group at position 7Mild stimulant effects
8-AminoguanosineAmino group at position 8Potential antiviral properties
9-MethyladenineMethyl group at position 9Anticancer activity

The unique combination of substituents in This compound may enhance its solubility and bioavailability compared to structurally similar compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine-2,6-dione derivatives exhibit diverse biological activities depending on substituents at positions 7 and 7. Below is a comparative analysis of structurally related analogs:

Structural and Functional Comparison

Compound Name Substituent at Position 7 Substituent at Position 8 Molecular Weight Key Activity/IC50 Source/Application
Target Compound : 8-((2-hydroxypropyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6-dione 2-Phenoxyethyl 2-Hydroxypropylamino 315.33 g/mol Not reported Synthetic analog
3-Methyl-8-(methylamino)-7-(2-phenoxyethyl)-1H-purine-2,6-dione 2-Phenoxyethyl Methylamino 315.33 g/mol N/A Structural analog (CAS 476481-53-5)
ZINC06444857: 8-(3-(imidazolyl)propylamino)-3-methyl-7-(naphthalen-3-yl-methyl)-1H-purine-2,6-dione Naphthalen-3-yl-methyl 3-(1H-imidazol-1-yl)propylamino 448.49 g/mol Eg5 ATPase IC50 = 2.37 µM Eg5 inhibitor
7-(2-Chlorobenzyl)-8-(3-hydroxypropylamino)-3-methyl-1H-purine-2,6-dione 2-Chlorobenzyl 3-Hydroxypropylamino 363.80 g/mol Not reported TryS inhibitor candidate
TC227: (Z)-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6-dione 2-Hydroxy-3-phenoxypropyl 2-(2,4-dihydroxybenzylidene)hydrazinyl 504.50 g/mol TryS inhibition (digitµM) Antiparasitic agent
8-((3-Hydroxypropyl)amino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6-dione 4-Methylbenzyl 3-Hydroxypropylamino 385.42 g/mol N/A Synthetic intermediate

Key Research Findings

Substituent Effects on Enzyme Binding: The 2-phenoxyethyl group at position 7 (target compound) provides moderate hydrophobicity, enhancing interactions with aromatic residues (e.g., Tyr104 in Eg5) compared to bulkier naphthyl (ZINC06444857) or chlorobenzyl (CID 3153005) groups . The 2-hydroxypropylamino group at position 8 improves solubility and hydrogen bonding compared to methylamino analogs (CAS 476481-53-5) .

Biological Activity: Compounds with 3-hydroxypropylamino or imidazolylpropylamino substituents (e.g., ZINC06444857) show stronger inhibition of Eg5 ATPase (IC50 ~2.37 µM) than those with shorter chains . Phenoxypropyl or benzylidene hydrazinyl groups at position 8 (e.g., TC227) are associated with antiparasitic activity against TryS, highlighting the scaffold’s versatility .

Synthetic Accessibility: Bromination at position 8 (e.g., 8-bromo intermediates in and ) is a common step for introducing amino or alkoxy groups . Microwave-assisted synthesis () reduces reaction times for nitro-substituted derivatives .

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